2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine
Overview
Description
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine typically involves the nucleophilic substitution of a triazine precursor. One common method starts with 2,4,6-trichloro-1,3,5-triazine, which undergoes selective substitution reactions. The chloro groups at positions 4 and 6 can be replaced with methoxy and phenyl groups, respectively, under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate, and solvents like dioxane or acetonitrile are often used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and solvents is critical to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Coupling Reactions: It can be involved in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, aniline, or thiophenol can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate may be employed.
Coupling Reactions: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) are often used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with aniline would yield 2-anilino-4-methoxy-6-phenyl-1,3,5-triazine.
Scientific Research Applications
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for various chemical reactions.
Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its potential as an antimicrobial or anticancer agent is ongoing.
Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. For example, it could inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antibacterial properties.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Similar in structure but with two methoxy groups instead of one methoxy and one phenyl group.
2,4-Dichloro-6-methoxy-1,3,5-triazine: Contains two chloro groups and one methoxy group.
2,4,6-Trimethoxy-1,3,5-triazine: Features three methoxy groups.
Uniqueness
2-Chloro-4-methoxy-6-phenyl-1,3,5-triazine is unique due to the presence of the phenyl group, which can enhance its stability and reactivity compared to other triazine derivatives
Properties
IUPAC Name |
2-chloro-4-methoxy-6-phenyl-1,3,5-triazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c1-15-10-13-8(12-9(11)14-10)7-5-3-2-4-6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPBGEPRGFCZFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)C2=CC=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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